molecular formula C7H13ClN2O B2616155 (S)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride CAS No. 1303975-09-8

(S)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride

Cat. No.: B2616155
CAS No.: 1303975-09-8
M. Wt: 176.64
InChI Key: HNXDSXZRXCCQED-RGMNGODLSA-N
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Description

(S)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride is a heterocyclic compound with the molecular formula C7H13ClN2O and a molecular weight of 176.64 g/mol . This compound is known for its unique structure, which includes a fused pyrazine and pyrrolo ring system. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary target of the compound (S)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride is the superoxide anion (O2–) or singlet oxygen (1O2) . These are reactive oxygen species (ROS) that play crucial roles in various biological processes and cellular functions .

Mode of Action

This compound interacts with its targets by undergoing a reversible reaction with superoxide anions to form an adduct . This adduct then irreversibly decays to produce chemiluminescence at approximately 465 nm . This reaction has an apparent rate constant of approximately 105 M–1s–1 .

Biochemical Pathways

The interaction of this compound with superoxide anions affects the biochemical pathways involving ROS. The resulting chemiluminescence can be used to detect the presence and quantity of superoxide anions, providing insights into the oxidative stress status of the biological system .

Pharmacokinetics

It is soluble in water, dmso, and dmf , which suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the detection and quantification of superoxide anions . This can provide valuable information about the oxidative stress status of cells and tissues, which is relevant in various physiological and pathological contexts .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at -20ºC in a light-protected and dry environment to maintain its stability . Furthermore, the chemiluminescence produced by the compound can be detected and quantified using a microplate luminometer, suggesting that the measurement environment and equipment can also influence the detection of the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride typically involves the cyclization of a suitable precursor. One common method involves the reaction of a diamine with a carbonyl compound under acidic conditions to form the desired heterocyclic ring system . The reaction conditions often include the use of a strong acid such as hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(S)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various hydrogenated derivatives .

Scientific Research Applications

(S)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer different reactivity and biological activity profiles, making it valuable in various research contexts .

Properties

IUPAC Name

(8aS)-2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c10-7-5-8-4-6-2-1-3-9(6)7;/h6,8H,1-5H2;1H/t6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXDSXZRXCCQED-RGMNGODLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC(=O)N2C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNCC(=O)N2C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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